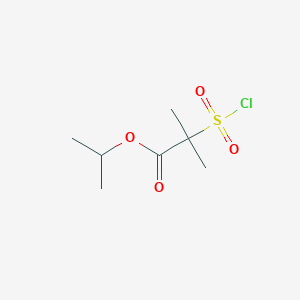

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless liquid commonly used in organic synthesis as a reagent for introducing the chlorosulfonyl group into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate typically involves the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:

(CH3)2CHOH+ClSO3H→(CH3)2CHOSO2Cl+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonate esters.

Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and chlorosulfonic acid.

Reduction: Reduction of the chlorosulfonyl group can yield sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the generated acid.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Various sulfonate esters depending on the nucleophile used.

Hydrolysis: Isopropyl alcohol and chlorosulfonic acid.

Reduction: Sulfonic acids or sulfonates.

Scientific Research Applications

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is utilized in several scientific research applications:

Chemistry: It serves as a reagent for introducing the chlorosulfonyl group into organic molecules, facilitating the synthesis of sulfonate esters and other derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

Propan-2-yl 2-(chlorosulfonyl)acetate: Similar in structure but with an acetate group instead of a methylpropanoate group.

Propan-2-yl 2-(chlorosulfonyl)propanoate: Similar but with a propanoate group.

Uniqueness

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other chlorosulfonyl esters. Its ability to introduce the chlorosulfonyl group into various organic molecules makes it a valuable reagent in synthetic chemistry.

Biological Activity

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate, an organic compound with the molecular formula C₇H₁₃ClO₄S, is a chlorosulfonyl derivative of propanoic acid. This compound is notable for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, detailing its synthesis, reactivity, and preliminary findings related to its biological interactions.

Chemical Structure and Properties

The structure of this compound includes a chlorosulfonyl group, which contributes to its reactivity. The molecular weight is approximately 210.69 g/mol, and it is categorized as an ester. The general structure can be represented as follows:

Antibacterial and Antifungal Potential

Preliminary investigations suggest that compounds with similar structures to this compound may exhibit antibacterial or antifungal activities. The chlorosulfonyl group is known to enhance reactivity towards biological targets, including enzymes and receptors involved in microbial infection processes.

A study highlighted that compounds with a chlorosulfonyl moiety often demonstrate significant interactions with bacterial enzymes, potentially inhibiting their function. This could lead to the development of novel antibacterial agents .

Case Studies and Research Findings

- Antimicrobial Screening : A screening assay was conducted to evaluate the antimicrobial properties of various sulfonyl derivatives, including this compound. Results indicated that certain derivatives exhibited inhibitory effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

- Mechanism of Action : Research indicates that compounds similar to this compound may inhibit key metabolic pathways in bacteria, such as the inhibition of cell wall synthesis or interference with protein synthesis mechanisms .

- Comparative Studies : Comparative studies with other sulfonamide compounds revealed that the introduction of the chlorosulfonyl group significantly enhanced the antibacterial efficacy compared to standard sulfonamides .

Data Tables

Properties

Molecular Formula |

C7H13ClO4S |

|---|---|

Molecular Weight |

228.69 g/mol |

IUPAC Name |

propan-2-yl 2-chlorosulfonyl-2-methylpropanoate |

InChI |

InChI=1S/C7H13ClO4S/c1-5(2)12-6(9)7(3,4)13(8,10)11/h5H,1-4H3 |

InChI Key |

GKBQBJPNXHSWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.